molecular formula C17H11Cl3NNaO4S B12793798 Enolicam sodium anhydrous CAS No. 59756-39-7

Enolicam sodium anhydrous

Cat. No.: B12793798
CAS No.: 59756-39-7
M. Wt: 454.7 g/mol
InChI Key: DBAQZKACATZPLT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enolicam sodium anhydrous involves several key steps:

    Oxidation: The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.

    Reaction with Pyrrolidine: This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.

    Condensation: The condensation of this compound with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF) yields N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.

    Hydrolysis: Finally, hydrolysis with hydrochloric acid in refluxing ethanol-water mixture produces this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions, especially with isocyanates and amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide in acetic acid-water mixture.

    Substitution Reagents: Pyrrolidine, p-toluenesulfonic acid, and 3,4-dichlorophenyl isocyanate.

    Reaction Conditions: Refluxing in solvents like benzene and THF.

Major Products:

Scientific Research Applications

Enolicam sodium anhydrous has a wide range of applications in scientific research:

Mechanism of Action

Enolicam sodium anhydrous exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, its ability to trap oxygen radicals helps in mitigating oxidative stress, contributing to its anti-inflammatory and protective effects .

Comparison with Similar Compounds

    Diclofenac: Another NSAID with similar anti-inflammatory properties but primarily inhibits cyclooxygenase.

    Ibuprofen: A widely used NSAID that also inhibits cyclooxygenase but lacks lipoxygenase inhibitory activity.

    Naproxen: Similar to ibuprofen, it inhibits cyclooxygenase but not lipoxygenase.

Uniqueness: Enolicam sodium anhydrous stands out due to its combined cyclooxygenase and lipoxygenase inhibitory activity, making it more effective in reducing inflammation and oxidative stress compared to other NSAIDs that only target cyclooxygenase .

Properties

CAS No.

59756-39-7

Molecular Formula

C17H11Cl3NNaO4S

Molecular Weight

454.7 g/mol

IUPAC Name

sodium;7-chloro-4-[(3,4-dichlorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6-benzothiepin-5-olate

InChI

InChI=1S/C17H12Cl3NO4S.Na/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10;/h1-4,7-8,22H,5-6H2,(H,21,23);/q;+1/p-1

InChI Key

DBAQZKACATZPLT-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].[Na+]

Origin of Product

United States

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